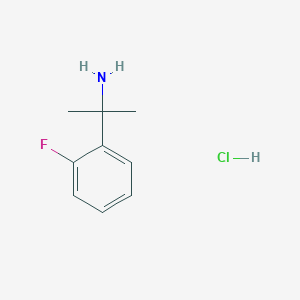

2-(2-Fluorophenyl)propan-2-amine hydrochloride

Description

2-(2-Fluorophenyl)propan-2-amine hydrochloride (CAS: 74702-88-8) is an organic compound with the molecular formula C₉H₁₃ClFN and a molecular weight of 189.66 g/mol . Structurally, it consists of a propan-2-amine backbone substituted with a 2-fluorophenyl group and a hydrochloride salt.

Properties

IUPAC Name |

2-(2-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBFSGXQHBVNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

A common and effective method for preparing 2-(2-fluorophenyl)propan-2-amine involves reductive amination of 2-fluorobenzaldehyde with ammonia or a suitable amine source. This method proceeds as follows:

- Starting Material: 2-fluorobenzaldehyde.

- Amination: The aldehyde is reacted with ammonia or an amine under reductive amination conditions.

- Reducing Agent: Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reductants such as sodium cyanoborohydride.

- Outcome: Formation of the corresponding 2-(2-fluorophenyl)propan-2-amine.

This method is advantageous due to mild conditions and good selectivity, yielding the amine intermediate in high purity.

Alternative Routes

- From 2-Fluoroaniline: Diazotization of 2-fluoroaniline followed by reduction can yield intermediates useful for further functionalization to the target amine.

- Hydrazine Intermediates: Preparation of 2-fluorophenylhydrazine hydrochloride as an intermediate has been described in patents and literature, involving diazotization and reduction steps with bisulfite liquor, followed by acidification and neutralization steps to isolate hydrazine derivatives that can be further transformed into amines.

Preparation of 2-Fluorophenylhydrazine Hydrochloride (Key Intermediate)

A patented process (EP0723953A1) details an efficient method to prepare 2-fluorophenylhydrazine hydrochloride, which can be a precursor in the synthesis of various fluorophenyl amines:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of 2-fluoroaniline | Using hydrochloric acid at controlled temperature | Formation of diazonium salt |

| 2 | Reduction of diazonium salt with bisulfite liquor (NaHSO3/NaOH mixture) | pH 4.5–7.5, temperature 15–60 °C | Produces 2-fluorophenylhydrazine-α,β-disulfonate |

| 3 | Acidification with hydrochloric acid | Converts disulfonate to hydrazine hydrochloride | Precipitation of product |

| 4 | Neutralization with alkali (NaOH) and cooling | Facilitates crystallization and isolation | High purity product obtained |

This process avoids the need for isolating free hydrazine base and minimizes waste, achieving high yield (up to ~90%) and purity (99.0–99.8%) with coarse, granular crystals suitable for further use.

Conversion to 2-(2-Fluorophenyl)propan-2-amine Hydrochloride

After obtaining the amine intermediate, it is converted to the hydrochloride salt by:

- Treating the free amine with hydrochloric acid in an appropriate solvent.

- Cooling the mixture to precipitate the hydrochloride salt.

- Filtering and washing the solid to obtain the pure hydrochloride.

This salt form enhances stability, ease of handling, and purity for downstream applications.

Summary Table of Preparation Methods

| Preparation Step | Starting Material | Key Reagents/Conditions | Yield & Purity | Remarks |

|---|---|---|---|---|

| Diazotization and Reduction to 2-fluorophenylhydrazine hydrochloride | 2-fluoroaniline | HCl, NaHSO3/NaOH, temperature 15–60 °C | ~90% yield, 99% purity | Efficient, low waste, patent-protected method |

| Reductive Amination to 2-(2-fluorophenyl)propan-2-amine | 2-fluorobenzaldehyde | Ammonia or amine, catalytic hydrogenation or NaBH3CN | High yield, high selectivity | Mild conditions, scalable |

| Formation of Hydrochloride Salt | Free amine | HCl, cooling, filtration | High purity crystalline salt | Enhances stability and handling |

Research Findings and Analysis

- The reductive amination method is preferred industrially for its efficiency and scalability.

- The patented bisulfite reduction method for hydrazine intermediates offers an environmentally friendlier alternative with reduced wastewater and high product quality.

- Handling the hydrochloride salt rather than the free base is advantageous due to improved safety and ease of drying.

- Literature reports moderate yields for older methods involving zinc dust or tin chloride reductions, which also generate more waste and require harsher conditions.

- The process parameters such as pH, temperature, and reagent ratios are critical for maximizing yield and purity, as demonstrated in the patent and related studies.

Chemical Reactions Analysis

2-(2-Fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Pharmacological Research

2-(2-Fluorophenyl)propan-2-amine hydrochloride is primarily studied for its potential as a psychoactive substance. Its structural similarity to other amphetamines suggests it may exhibit stimulant properties. Researchers have investigated its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Case Study: Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the binding affinity of various fluorinated phenyl compounds to serotonin receptors. The results indicated that this compound showed significant binding affinity, suggesting its potential as a therapeutic agent for mood disorders .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure allows chemists to modify it further to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Synthesis Example

In a recent synthesis protocol, researchers utilized this compound to create novel compounds aimed at targeting specific biological pathways associated with neurodegenerative diseases. The reaction conditions were optimized to yield high purity products suitable for biological testing .

Analytical Chemistry

The compound is also used as a standard in analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its defined chemical structure aids in the calibration of instruments and validation of methods used for detecting similar compounds in biological samples.

Analytical Method Validation

A validation study demonstrated that using this compound as a standard improved the accuracy of HPLC methods for quantifying amphetamine derivatives in plasma samples .

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position : The position of the fluorine atom (ortho vs. para) significantly impacts molecular interactions. For example, 2-(4-fluorophenyl)propan-2-amine is a common pharmaceutical intermediate , whereas the 2-fluoro isomer (target compound) is less studied but structurally akin to illicit amphetamines .

- Halogen Additions : The introduction of chlorine (e.g., 2-chloro-4-fluoro derivative) increases molecular weight and may enhance binding affinity in medicinal chemistry contexts .

Pharmacological and Toxicological Insights

- Psychoactive Potential: Amphetamine analogs like 4-FMA and the target compound share structural motifs linked to dopamine/norepinephrine reuptake inhibition . The 2-fluoro substitution may modulate potency or selectivity compared to para-substituted derivatives.

- Toxicity: 1-(2-Fluorophenyl)propan-2-amine (non-salt form) was implicated in a fatal polydrug overdose, highlighting risks associated with unregulated analogs .

- Therapeutic Exploration : The 2-chloro-4-fluoro variant is investigated for "intriguing biological activities," though specific targets remain undisclosed .

Biological Activity

2-(2-Fluorophenyl)propan-2-amine hydrochloride, commonly referred to as a fluorinated phenethylamine, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H12ClF

- Molecular Weight : 201.66 g/mol

- IUPAC Name : 2-(2-fluorophenyl)propan-2-amine

This compound features a fluorinated aromatic ring, which is significant for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Monoamine Transporter Interaction :

- Neurochemical Effects :

- Potential Antiparasitic Activity :

Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Neurotransmitter Uptake | Inhibition of DAT and NET | |

| Antiparasitic | Potential activity against T. cruzi | |

| Cytotoxicity | Evaluated in various cell lines |

Neurochemical Profiles

In a study examining the neurochemical profiles of novel psychoactive substances, this compound was found to significantly inhibit neurotransmitter uptake at both DAT and NET. This inhibition was associated with increased locomotor activity in animal models, suggesting stimulant-like effects .

Antiparasitic Evaluation

A recent investigation into compounds with antiparasitic potential highlighted the efficacy of related fluorinated phenethylamines against T. cruzi. In vitro assays demonstrated a significant reduction in parasitemia, indicating that structural modifications could enhance antiparasitic activity .

Pharmacological Implications

The biological activities of this compound suggest potential applications in various therapeutic areas:

- Psychostimulant Use : Due to its interaction with neurotransmitter systems, it may be explored for treating conditions like ADHD or depression.

- Antiparasitic Drug Development : The observed efficacy against parasitic infections opens avenues for developing new treatments for diseases such as Chagas disease and leishmaniasis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)propan-2-amine hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a 2-fluorophenyl precursor (e.g., 2-fluorobenzaldehyde) and perform a nucleophilic addition with methyl magnesium bromide to form a secondary alcohol intermediate.

- Step 2 : Convert the alcohol to a ketone via oxidation (e.g., using PCC).

- Step 3 : Introduce the amine group via reductive amination (e.g., using ammonium acetate and sodium cyanoborohydride).

- Step 4 : Purify via recrystallization or column chromatography, and confirm purity (>95%) using HPLC or LC-MS .

- Optimization : Monitor reaction temperature (20–25°C) and pH (neutral to slightly acidic) to minimize byproducts like cyclopropane derivatives (e.g., 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Techniques :

Q. What safety protocols are essential for handling this compound?

- Protocols :

- PPE : Gloves, lab coat, goggles, and N95 mask to avoid inhalation of fine particles .

- Ventilation : Use fume hoods for synthesis and weighing.

- Waste Disposal : Collect organic waste separately and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can metabolic pathways of this compound be investigated in preclinical models?

- Design :

- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Track fluorophenyl ring oxidation and N-demethylation pathways .

- Isotopic Labeling : Use deuterated analogs (e.g., 2H-labeled amine group) to trace metabolic stability .

- Key Metrics : Metabolite half-life (T½), CYP450 enzyme involvement (e.g., CYP2D6 inhibition assays) .

Q. How can researchers resolve contradictions in bioactivity data across analytical batches?

- Troubleshooting Steps :

Re-Analyze Purity : Check for impurities (e.g., cyclopropane derivatives) using HPLC-MS .

Structural Confirmation : Perform X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereochemical variations .

Batch Comparison : Cross-test biological activity in receptor-binding assays (e.g., serotonin/dopamine transporters) to identify batch-dependent outliers .

Q. What enantiomer separation techniques are effective for chiral derivatives of this compound?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.